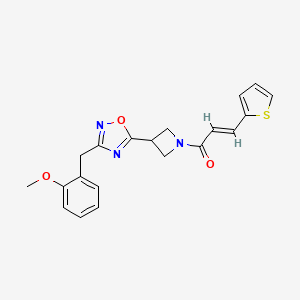

(E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Introduction to Heterocyclic Pharmacophores in Modern Drug Discovery

Heterocycles constitute over 85% of biologically active compounds, owing to their synthetic versatility, electronic diversity, and capacity to mimic endogenous biomolecules. Their incorporation into drug candidates optimizes physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding potential, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. The compound under analysis leverages three distinct heterocyclic systems—1,2,4-oxadiazole, azetidinone, and thiophene—each contributing unique pharmacological advantages.

Role of 1,2,4-Oxadiazole Scaffolds in Targeted Therapeutics

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, renowned for its metabolic stability and bioisosteric equivalence to esters and amides. This scaffold’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its polarity enhances solubility.

Structural and Electronic Contributions

- Electron-Deficient Aromatic System : The 1,2,4-oxadiazole’s low electron density enables interactions with electron-rich biological targets, such as kinase ATP-binding pockets.

- Metabolic Resistance : Unlike esters, the oxadiazole ring resists hydrolysis, prolonging plasma half-life.

Table 1: Therapeutic Applications of 1,2,4-Oxadiazole Derivatives

In the target compound, the 2-methoxybenzyl substituent on the oxadiazole ring may enhance blood-brain barrier permeability, a critical feature for central nervous system (CNS) therapeutics.

Azetidinone Moieties as Bioactive Building Blocks in Antiproliferative Agents

Azetidinones, four-membered β-lactam rings, are historically associated with antibacterial activity but have recently emerged as key components in anticancer and anti-inflammatory agents. Their strained ring system imposes conformational rigidity, favoring selective target binding.

Conformational Restriction and Target Engagement

- Rigidity : The azetidine ring’s planar structure limits rotational freedom, reducing entropy penalties during protein-ligand binding.

- Electrophilic Reactivity : The β-lactam carbonyl can participate in covalent interactions with nucleophilic residues (e.g., serine in proteases).

Table 2: Azetidinone-Containing Drugs and Their Targets

| Drug Candidate | Target Protein | Therapeutic Area | Source |

|---|---|---|---|

| Taxobactam | β-Lactamase | Antibiotic resistance reversal | |

| Ezetimibe analogs | NPC1L1 receptor | Cholesterol absorption inhibition |

In the analyzed compound, the azetidinone’s nitrogen is functionalized with a propenone group, introducing α,β-unsaturated ketone reactivity. This moiety may act as a Michael acceptor, enabling covalent modification of cysteine thiols in target proteins.

Thiophene Derivatives in Multifunctional Drug Design

Thiophene, a sulfur-containing five-membered heterocycle, contributes electron-rich aromaticity and structural mimicry of endogenous molecules like tyrosine. Its incorporation enhances CNS penetration and modulates redox signaling pathways.

Electronic and Pharmacophoric Features

- π-Electron Donor : Thiophene’s aromatic system engages in charge-transfer interactions with biological targets, such as G-protein-coupled receptors.

- Sulfur Participation : The sulfur atom facilitates hydrogen bonding and redox cycling, relevant to antioxidant activity.

Table 3: Thiophene-Based Drugs and Mechanisms

| Drug | Mechanism of Action | Indication | Source |

|---|---|---|---|

| Olanzapine | Dopamine D2 antagonism | Schizophrenia | |

| Ticlopidine | P2Y12 receptor antagonism | Antiplatelet therapy |

The thiophen-2-yl group in the target compound likely enhances binding to purinergic or dopaminergic receptors, leveraging its planar structure for optimal π-π interactions.

Properties

IUPAC Name |

(E)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-25-17-7-3-2-5-14(17)11-18-21-20(26-22-18)15-12-23(13-15)19(24)9-8-16-6-4-10-27-16/h2-10,15H,11-13H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJCDZOZEUZXHN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule featuring both oxadiazole and thiophene moieties. Its biological activities are of significant interest in medicinal chemistry, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 1396890-65-5 |

The structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities, and a thiophene ring that contributes to its pharmacological properties.

Anticancer Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit promising anticancer properties. The mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation. For instance:

- Mechanisms : Oxadiazoles have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell metabolism and proliferation .

- Case Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines like MCF-7 by increasing p53 expression levels and activating caspase pathways .

Antimicrobial Activity

The presence of both oxadiazole and thiophene rings enhances the antimicrobial potential of this compound. Research has shown that oxadiazole derivatives can exhibit significant activity against various bacterial strains:

- Spectrum of Activity : Compounds similar to this structure have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticonvulsant Activity

Compounds with similar structures have been evaluated for their anticonvulsant properties. The mechanism typically involves modulation of neurotransmitter systems:

- GABA Receptor Interaction : Some oxadiazole derivatives have demonstrated binding affinity to GABA receptors, which are crucial for inhibitory neurotransmission in the brain . This interaction suggests potential use in treating epilepsy.

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds:

- Substituents Influence : The presence of electron-donating groups (e.g., methoxy groups) at specific positions on the aromatic rings can enhance anticancer and antioxidant activities.

- Thiadiazole Derivatives : Similar compounds have been synthesized showing a range of activities including anti-inflammatory and analgesic effects .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Evidence/Findings |

|---|---|

| Anticancer | Induces apoptosis via p53 pathway; inhibits key enzymes |

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anticonvulsant | Modulates GABA receptor activity |

Scientific Research Applications

The compound (E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has garnered attention in recent years due to its potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its synthesis, biological activities, and potential therapeutic applications based on current research findings.

Basic Information

- Molecular Formula : CHNOS

- Molecular Weight : 381.4 g/mol

- CAS Number : 1396890-65-5

The compound features a complex structure that includes an oxadiazole ring, which is known for its diverse biological activities. The presence of thiophene and azetidine moieties further enhances its potential as a bioactive agent.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives, followed by functionalization to introduce the thiophene and azetidine groups. Various methodologies have been reported in literature for synthesizing oxadiazole derivatives, emphasizing the versatility and adaptability of synthetic routes tailored to specific biological targets .

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. For instance, compounds containing oxadiazole rings have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cancer cell proliferation and survival, such as Bcl-2 .

In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents . The IC50 values reported for related compounds suggest that modifications to the oxadiazole structure can enhance potency against different cancer types.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. Compounds similar to this compound have shown activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Recent studies indicate that these compounds can be effective against antibiotic-resistant strains, highlighting their importance in addressing global health challenges related to antimicrobial resistance .

Anti-Diabetic Properties

Emerging research has suggested that oxadiazole derivatives may possess anti-diabetic properties. Some studies indicate that these compounds can modulate glucose metabolism and improve insulin sensitivity in vitro . This aspect opens new avenues for exploring their use in managing diabetes alongside traditional therapies.

Case Study 1: Anticancer Efficacy

A study focused on a series of substituted oxadiazoles demonstrated their effectiveness in inhibiting growth in human breast cancer cell lines (MCF7). Compounds showed IC50 values ranging from 0.5 to 10 µM, indicating significant anti-proliferative effects . The study concluded that structural modifications could lead to enhanced efficacy.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial activity of various 1,3,4-oxadiazole derivatives found that certain compounds exhibited potent activity against Bacillus cereus and Staphylococcus aureus. The study utilized disc diffusion methods to assess effectiveness and found promising results that warrant further investigation into clinical applications .

Comparison with Similar Compounds

Structural Analogues and Pharmacophore Contributions

Table 1: Structural Comparison of Key Analogues

Key Observations:

- The target compound’s 1,2,4-oxadiazole may offer superior metabolic stability compared to thiadiazoles () or tetrazoles () due to reduced susceptibility to enzymatic degradation .

- The thiophen-2-yl group aligns with analogues showing anti-tubercular and anticancer activity, suggesting similar therapeutic avenues .

Key Observations:

- The target compound’s synthesis likely requires oxadiazole ring formation via cyclization of amidoxime precursors (analogous to ), followed by azetidine coupling.

- Azetidine functionalization () often employs chloroacetyl chloride and triethylamine, demanding precise stoichiometry to avoid side reactions .

- The E-configuration of the α,β-unsaturated ketone is critical for bioactivity, as seen in , and may require controlled reaction conditions to maintain stereochemistry .

Pharmacological and Physicochemical Properties

Table 3: Inferred Properties Based on Analogues

Key Observations:

- The α,β-unsaturated ketone may confer reactivity toward thiol groups in enzymes, analogous to the anticancer mechanisms of similar enones .

Q & A

Q. What are the standard synthetic routes for preparing (E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:

Formation of the oxadiazole core : Reacting 2-methoxybenzyl-substituted precursors with hydrazine derivatives under acidic conditions to form 1,2,4-oxadiazole rings (e.g., via cyclization of hydrazides with nitriles) .

Azetidine ring construction : Using ethyl chloroacetate or similar reagents to functionalize intermediates, followed by cyclization to form the azetidinone scaffold .

Enoate coupling : Introducing the thiophenylprop-2-en-1-one moiety via a Wittig reaction or condensation with thiophen-2-carboxaldehyde derivatives .

Key validation: Monitor each step using TLC and characterize intermediates via NMR and IR spectroscopy .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals to confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH2), oxadiazole protons (δ ~8.0–8.5 ppm for aromatic protons), and the (E)-configured enone system (δ ~6.5–7.5 ppm for vinyl protons) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the structure .

Q. How is the purity of intermediates and the final compound assessed?

Methodological Answer:

- HPLC/GC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Melting Point Determination : Compare observed melting ranges with literature values (e.g., azetidinones typically melt between 180–220°C) .

- Elemental Analysis : Ensure <0.4% deviation between calculated and observed C, H, N, S content .

Advanced Research Questions

Q. How can synthetic yields be optimized for the azetidine-oxadiazole core?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30–60 minutes at 120°C) while maintaining yields >70% .

Q. How do structural modifications (e.g., substituents on the oxadiazole or thiophene) impact biological activity?

Methodological Answer:

Q. How should contradictory data in biological assays (e.g., antimicrobial vs. cytotoxicity) be resolved?

Methodological Answer:

- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to rule out experimental variability .

- Selectivity Index (SI) : Calculate SI = (cytotoxicity IC₅₀)/(antimicrobial IC₅₀). Prioritize compounds with SI >10 .

- Mechanistic Studies : Use fluorescence microscopy (e.g., Live/Dead staining) to confirm target-specific cell death vs. nonspecific toxicity .

Q. What strategies mitigate limitations in stability studies (e.g., degradation under ambient conditions)?

Methodological Answer:

Q. How are computational methods integrated into the design of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.